molecular formula C24H19ClN2O7 B3933212 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B3933212
M. Wt: 482.9 g/mol
InChI Key: SMYFSOGJBHJGKP-UHFFFAOYSA-N
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Description

This compound is a structurally complex organic molecule featuring three key components:

  • 4-Chloro-3-nitrophenyl group: A substituted aromatic ring with electron-withdrawing substituents (chloro and nitro) at the 4- and 3-positions, respectively. These groups influence reactivity and electronic properties .
  • Oxoethyl ester bridge: A carbonyl-containing ethyl linker that connects the aromatic nitrochlorophenyl group to the benzoate moiety.

Molecular Formula: C₁₈H₁₅ClN₂O₇ (molar mass: ~413.78 g/mol) . Synthesis: Typically involves multi-step reactions, including cyclization to form the methanoisoindol-dione core, followed by esterification and nitrochlorophenyl group introduction .

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O7/c25-16-8-7-12(10-18(16)27(32)33)19(28)11-34-24(31)15-3-1-2-4-17(15)26-22(29)20-13-5-6-14(9-13)21(20)23(26)30/h1-4,7-8,10,13-14,20-21H,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYFSOGJBHJGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. A possible synthetic route may include:

    Nitration and Chlorination: Starting with a phenyl ring, nitration and chlorination reactions can introduce the nitro and chloro groups, respectively.

    Formation of Oxoethyl Group:

    Benzoate Ester Formation: The benzoate ester can be synthesized via esterification of the corresponding benzoic acid with an alcohol.

    Coupling with Dioxooctahydro-methanoisoindole: The final step involves coupling the benzoate ester with the dioxooctahydro-methanoisoindole moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

A. Structural Impact on Reactivity

  • Electron-withdrawing groups : The nitro group in the target compound enhances electrophilicity, making its ester bond more susceptible to hydrolysis compared to methyl-substituted analogs (e.g., ) .
  • Bicyclic core: Methanoisoindol-dione derivatives (target compound, ) exhibit greater conformational rigidity than ethenocyclopropa-isoindol systems (), affecting binding to biological targets .

C. Physical Properties

  • Solubility : Compounds with methyl groups () exhibit improved solubility in organic solvents compared to the target compound’s nitrochlorophenyl group .
  • Stability: The ethenocyclopropa-isoindol system () demonstrates superior thermal stability (>200°C) due to reduced ring strain .

Biological Activity

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

The molecular formula of the compound is C24H24ClN2O5C_{24}H_{24}ClN_{2}O_{5} with a molecular weight of approximately 460.9 g/mol. It features a unique combination of functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H24ClN2O5
Molecular Weight460.9 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of the dioxoisoindole core followed by the introduction of the chloro-nitrophenyl and oxoethyl groups under controlled conditions. The use of catalysts and specific reaction environments is crucial for optimizing yield and purity.

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes and receptors. These interactions may modulate various signaling pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into potential effects:

  • Anti-inflammatory Activity : A study on similar quinazoline derivatives showed significant inhibition of phospholipase A2 and protease enzymes, suggesting anti-inflammatory properties that could be relevant for the target compound .
  • Anticancer Properties : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to the ability to induce apoptosis and inhibit cell proliferation .
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells against oxidative stress, indicating potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
6-bromo-2-phenylquinoline derivativesAnticancer and anti-inflammatory
4-chloro-3-nitrophenyl derivativesAntimicrobial and anti-inflammatory
Quinazoline analogsAnti-inflammatory and analgesic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

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